molecular formula C16H22N4OS B5570379 5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole

5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole

Cat. No. B5570379
M. Wt: 318.4 g/mol
InChI Key: ZOPWXYFABRZPSX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related thiazole and pyrazole derivatives often involves multi-step chemical reactions, including cycloadditions and condensation processes. For example, the cycloaddition reactions to pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles reveal the reactivity of these compounds towards electron-deficient alkenes and alkynes, partially explained by Frontier MO theory (Sutcliffe et al., 2000). Furthermore, the chain heterocyclization method is used for adding pyrrole and thiazole rings to molecules, indicating a versatile approach to synthesizing complex heterocyclic compounds (Vovk et al., 2010).

Molecular Structure Analysis

The molecular structure of related compounds has been characterized through various techniques, including X-ray crystallography and NMR spectroscopy, which provide insights into the planarity and conformation of these molecules. For instance, the structure of "2-(3,5-Dimethyl-1H-pyrazol-1-yl)thiazolo[4,5-b]pyridine" was elucidated using these methods, confirming the presence of a planar pyridine–thiazole moiety and a pyrazole ring (Lan et al., 2019).

Chemical Reactions and Properties

Chemical reactions involving pyrazole and thiazole derivatives are diverse, including cycloadditions, condensations, and transformations leading to various functionalized compounds. For example, transformations of dimethyl acetone-1,3-dicarboxylate into thiazole carboxylates demonstrate the synthetic utility of these reactions (Žugelj et al., 2009).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be inferred from the molecular structure and synthesis conditions. The low-temperature matrix isolation studies of related compounds offer insights into the conformational behavior and stability under different conditions (Kaczor et al., 2006).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are central to understanding the utility of these compounds in various applications. Studies on the reactivity of pyrazole and thiazole derivatives with different reagents highlight the chemical versatility of these heterocycles (Abdelhamid & Alkhodshi, 2005).

Scientific Research Applications

Cycloadditions and Synthetic Applications

  • The pyrrolo[1,2-c]thiazole and pyrazolo[1,5-c]thiazole compounds, related to the queried chemical structure, demonstrate unique reactivity in cycloadditions with electron-deficient alkenes and alkynes. This behavior is partially explained by Frontier Molecular Orbital theory (Sutcliffe et al., 2000).

Antioxidant Potential

  • Novel heterocyclic compounds containing pyrazole, thiazole, and pyridine moieties, akin to the queried structure, have been synthesized and evaluated for their antioxidant potential using DPPH scavenging assays. Theoretical studies including DFT and molecular docking were performed to understand the relationship between structure and antioxidant activity (Kaddouri et al., 2020).

Antimicrobial Activity

  • Isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines derived from similar structures demonstrated significant antimicrobial efficacy against both gram-positive and gram-negative bacteria (Zaki et al., 2016).

Anticancer Activity

  • Compounds based on 3,5-dimethylpyrazole have been synthesized and evaluated for their anticancer activities. Their structures were confirmed using spectral data, and they exhibited notable efficacy (Metwally et al., 2016).

Synthesis of Polyazaheterocycles

  • N-substituted 5-amino-3-(2-oxopropyl)-1,2,4-thiadiazoles, similar in structure to the queried compound, have been used in reactions to produce polyazaheterocycles. This demonstrates the versatility of such structures in synthesizing complex heterocyclic compounds (Shikhaliev et al., 2016).

Antibacterial and Antifungal Activities

  • Novel analogs of benzo[d]thiazolyl substituted pyrazol-5-ones have shown significant antibacterial and antifungal activities, highlighting the potential of such compounds in pharmaceutical applications (Palkar et al., 2017).

properties

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)pyrrolidin-1-yl]-3-(4-methyl-1,3-thiazol-5-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4OS/c1-11-8-12(2)20(18-11)14-6-7-19(9-14)16(21)5-4-15-13(3)17-10-22-15/h8,10,14H,4-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOPWXYFABRZPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2CCN(C2)C(=O)CCC3=C(N=CS3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole

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